Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole moiety, a thiophene ring, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with the benzodioxole and methylphenyl groups through a series of reactions including acylation, amination, and esterification. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced .
Scientific Research Applications
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- N-{(2R,3S)-2-{[(1,3-Benzodioxol-5-ylcarbamoyl)(methyl)amino]methyl}-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-2,3,4,5,6,7-hexahydro-1,5-benzoxazonin-9-yl}cyclopropanecarboxamide
Uniqueness
Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C21H17NO5S |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 2-(1,3-benzodioxole-5-carbonylamino)-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C21H17NO5S/c1-12-3-5-13(6-4-12)15-10-28-20(18(15)21(24)25-2)22-19(23)14-7-8-16-17(9-14)27-11-26-16/h3-10H,11H2,1-2H3,(H,22,23) |
InChI Key |
LJOFPCFJWXGLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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